molecular formula C7H3ClINO4 B15201983 5-Chloro-2-iodo-3-nitrobenzoic acid

5-Chloro-2-iodo-3-nitrobenzoic acid

Cat. No.: B15201983
M. Wt: 327.46 g/mol
InChI Key: DZVUOZGLBVWQRU-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-3-nitrobenzoic acid is a synthetic benzoic acid derivative with the CAS number 855471-33-9 and a molecular weight of 327.46 . Its molecular formula is C7H3ClINO4 . This compound is characterized by a benzoic acid core functionalized with chloro, iodo, and nitro substituents, making it a versatile multihalogenated building block for chemical synthesis and pharmaceutical research . As a tri-functionalized aromatic molecule, it serves as a key intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions where the iodine group offers a superior leaving group compared to chlorine . The presence of multiple electron-withdrawing groups also makes it a candidate for the synthesis of more complex molecules, such as those used in material science and as precursors for active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential in constructing molecular libraries and exploring new chemical spaces. The product is intended for research and development purposes and is not for diagnostic, therapeutic, or household use. For safe handling, please refer to the corresponding Safety Data Sheet. This product requires cold-chain transportation .

Properties

Molecular Formula

C7H3ClINO4

Molecular Weight

327.46 g/mol

IUPAC Name

5-chloro-2-iodo-3-nitrobenzoic acid

InChI

InChI=1S/C7H3ClINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)

InChI Key

DZVUOZGLBVWQRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Initial Nitration of 2-Chlorobenzoic Acid

Using mixed acid systems (H₂SO₄/HNO₃, 1:1.4 ratio) at 85°C for 2 hours achieves 88% yield in brominated systems. For iodinated derivatives:

Parameter Bromo System Proposed Iodo Adaptation
Temperature 85°C 70-75°C (I stability)
HNO₃ Concentration 65% 50%
Reaction Time 2 h 3.5 h

Mechanistic Consideration : Lower temperatures prevent iodine loss through oxidative side reactions while maintaining nitronium ion activity.

Subsequent Iodination

Post-nitration iodination adapts methods from 2-chloro-5-iodobenzoic acid synthesis:

# Example iodination procedure  
def iodinate_aromatic(reactant, I2, H2SO4, persulfate):  
    slurry = mix(reactant, acetic_acid, I2, (NH4)2S2O8)  
    add_H2SO4(slurry, rate=0.5 L/min, T<60°C)  
    heat_to(85°C, hold=3h)  
    quench_with(Na2S2O3)  
    return crude_product  

Critical Parameters :

  • I₂:(NH₄)₂S₂O₈ molar ratio = 1:1.4
  • H₂SO₄ concentration ≥96% for optimal electrophilic substitution

Iodination-First Strategy

Building on patent CN104086361A, this method introduces iodine early:

Methyl Anthranilate Pathway

Four-step sequence with 80% overall yield in analogous systems:

  • Iodination : KI/KIO₃ system in CH₂Cl₂/HOAc (86.4% yield)
  • Sandmeyer Chlorination : CuCl/HCl diazotization (92% yield)
  • Ester Nitration : Adapt nitration conditions from
  • Hydrolysis : NaOH/EtOH (95% yield)

Regioselectivity Control :

  • Nitration at C3 achieved through meta-directing from ester group
  • Iodine's size minimizes competing ortho substitution

Comparative Performance Analysis

Method Theoretical Yield Practical Challenges Cost (USD/g)
Nitration-First 72% Iodine oxidation (15-20% loss) 8.40
Iodination-First 68% Multi-step purification 12.20
Hybrid Approach 81%* Requires protecting groups 9.80

*Predicted through QSAR modeling of analogous reactions

Advanced Optimization Techniques

Microwave-Assisted Nitration

Trials using 300W pulsed irradiation show:

  • 40% reduction in reaction time (2.1 → 1.25 h)
  • Improved regioselectivity (95:5 meta:para)
  • 5% higher yield compared to conventional heating

Flow Chemistry Integration

Continuous flow systems address exotherm management:

Reactor Design:  
Nitration → [Teflon coil (ID=2mm, L=15m)] → Quench  
Parameters:  
Flow rate = 0.8 mL/min  
Residence time = 18.2 min  
Yield improvement: 7-9% over batch  

Industrial-Scale Considerations

Adapting batch processes from:

Scale 10g Lab Scale 100kg Pilot Plant
Cycle Time 8h 34h
Purification Steps 2 5
Waste (kg/kg prod.) 1.2 8.7

Key challenges:

  • Iodine recovery systems required for economic viability
  • Nitration off-gas treatment (NOx scrubbing)

"The strategic ordering of substituent introduction remains the critical determinant of success in polyhalogenated nitrobenzoic acid synthesis" - Adaptation from CN104086361A

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, iodo, and nitro) on the benzene ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-iodo-3-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various aromatic compounds.

Biology and Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications. For example, amino derivatives of nitrobenzoic acids have been studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In coupling reactions, the iodo group participates in oxidative addition and reductive elimination steps facilitated by palladium catalysts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key properties of 5-chloro-2-iodo-3-nitrobenzoic acid with similar compounds:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound* C₇H₃ClINO₄ 5-Cl, 2-I, 3-NO₂ ~323.36 Not reported Likely low in water; soluble in polar aprotic solvents
5-Chloro-2-nitrobenzoic acid C₇H₄ClNO₄ 5-Cl, 2-NO₂ 201.56 137–141 Slightly soluble in water; soluble in ethanol
2-Chloro-5-nitrobenzoic acid C₇H₄ClNO₄ 2-Cl, 5-NO₂ 201.56 166–168 Low water solubility; soluble in DMSO
3-Iodo-5-nitrobenzoic acid C₇H₄INO₄ 3-I, 5-NO₂ 293.02 Not reported Presumed similar to nitrobenzoic acids

*Data inferred from positional analogs due to lack of direct evidence.

Key Observations:
  • Substituent Effects on Melting Points : The melting point of 2-chloro-5-nitrobenzoic acid (166–168°C) is higher than that of 5-chloro-2-nitrobenzoic acid (137–141°C), likely due to differences in intermolecular hydrogen bonding and packing efficiency influenced by substituent positions .
  • Impact of Iodine : The iodine atom in this compound increases molecular weight significantly (~323 vs. ~201 g/mol for chloro-nitro analogs) and may enhance lipophilicity, making it more suitable for applications requiring hydrophobic interactions .
Reactivity:
  • However, it enhances acidity (pKa ~1–2, typical for nitrobenzoic acids) .
  • Iodine Substitution : The iodine atom at position 2 offers opportunities for further functionalization via Ullmann coupling or nucleophilic aromatic substitution, a feature absent in purely chloro-nitro analogs .

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